molecular formula C10H13BrClN B1380884 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 848135-96-6

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1380884
CAS RN: 848135-96-6
M. Wt: 262.57 g/mol
InChI Key: WRVLUERSOKOVSZ-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound used as a pharmaceutical intermediate . It has the molecular formula C9H10BrN and a molecular weight of 212.09 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines, such as this compound, often involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8 (7)5-9;/h1-2,5,11H,3-4,6H2;1H . The SMILES string is Brc1ccc2CCNCc2c1 .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is insoluble in water . The exact melting and boiling points are not documented, but a related compound, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, has a melting point of 32-35°C and a predicted boiling point of 282.9±40.0 °C .

Scientific Research Applications

Synthesis Techniques

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been synthesized through various chemical processes. For instance, Zlatoidský and Gabos (2009) described its synthesis via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009).

Natural Sources and Derivatives

In a study on the red alga Rhodomela confervoides, Ma et al. (2007) isolated new brominated 1,2,3,4-tetrahydroisoquinolines, demonstrating the natural occurrence and potential for derivation of such compounds from marine sources (Ma et al., 2007).

Pharmacological Potential

Research by Azamatov et al. (2023) explored the local anesthetic activity, acute toxicity, and structure-toxicity relationship in a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, highlighting the potential pharmacological applications of these compounds (Azamatov et al., 2023).

Chemical Transformations and Applications

Natarajan et al. (1979) discussed novel transformations of some 1-(2-bromo-α-methylbenzyl)-1,2,3,4-tetrahydroisoquinolines to isoquinobenzoxazepines, shedding light on the chemical versatility and potential applications in chemical synthesis (Natarajan et al., 1979).

Exploring Biochemical Interactions

Research on the inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis has included the study of compounds like 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, which may offer insights into the biochemical interactions and therapeutic potential of related tetrahydroisoquinolines (Demarinis et al., 1981).

Photochemical Applications

Strada et al. (2019) utilized compounds like 7-bromo-2-naphthol in the synthesis of benzyl sulfides and polycyclic amines via acid-catalyzed condensation of 1,2,3,4-tetrahydroisoquinoline with aldehydes, indicating photochemical applications (Strada et al., 2019).

properties

IUPAC Name

7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVLUERSOKOVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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